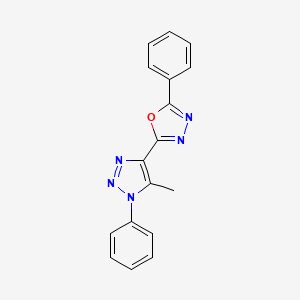

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Description

2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,2,3-triazole ring. The molecule incorporates methyl and phenyl substituents, which influence its electronic properties, solubility, and intermolecular interactions. Its crystal structure reveals four independent molecules in the asymmetric unit, with aromatic π–π stacking interactions (shortest centroid–centroid separation: 3.552 Å) contributing to a stable solid-state packing arrangement . This structural complexity makes it a candidate for applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

2-(5-methyl-1-phenyltriazol-4-yl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c1-12-15(18-21-22(12)14-10-6-3-7-11-14)17-20-19-16(23-17)13-8-4-2-5-9-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRANFBLQBHUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or oxadiazole rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

Biological Activities

The compound's structure includes both triazole and oxadiazole moieties, which are known for their significant biological activities. Research indicates that derivatives of triazoles and oxadiazoles exhibit a range of pharmacological effects:

- Antimicrobial Activity : Compounds containing triazole rings have been studied for their effectiveness against various bacterial and fungal strains. The oxadiazole component enhances this activity by promoting interactions with microbial cell membranes .

- Anticancer Properties : Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The specific compound has demonstrated potential in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .

Material Science Applications

In addition to its biological significance, 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole has notable applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it suitable for use in OLEDs. Its photophysical properties facilitate efficient light emission when incorporated into organic semiconductor layers .

- Photovoltaic Cells : Research indicates that the incorporation of this compound into photovoltaic systems can enhance light absorption and improve energy conversion efficiency due to its unique electronic properties .

Crystallographic Studies

Crystallography provides insights into the molecular arrangement and interactions within the compound:

Structural Insights

The crystal structure of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole reveals that it forms two distinct stacks of molecules parallel to the b-axis. Each stack consists of different molecular arrangements (A & D; B & C) with significant aromatic π–π stacking interactions observed within each stack. The shortest centroid–centroid separation noted is approximately 3.552 Å .

Synthesis and Characterization

The synthesis typically involves reactions between equimolar quantities of precursors under controlled conditions. For instance, the synthesis from 3-(5-methyl-1-phenyl-1H-triazol) and other reagents under reflux conditions has been documented . Characterization techniques such as X-ray diffraction have been pivotal in elucidating the compound's structural parameters.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s hybrid triazole-oxadiazole framework distinguishes it from simpler heterocyclic derivatives. Key structural analogs include:

Table 1: Comparison of Structural Features and Substituents

Key Observations :

- The target compound’s triazole-oxadiazole hybrid structure enables stronger intermolecular interactions (e.g., π–π stacking) compared to monocyclic analogs like pyrazoles or thiazoles .

- Fluorine substituents in analogs (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) enhance electronic properties but lack the hybrid ring system’s versatility .

Key Observations :

- The target compound ’s triazole ring may improve enzyme inhibition compared to pyrazole or thiazole derivatives, while the oxadiazole enhances membrane disruption .

- Simpler fluorophenyl-oxadiazoles (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) lack the triazole’s enzyme-targeting capability, limiting their antifungal scope .

Physical and Chemical Properties

Table 3: Crystallographic and Solubility Comparisons

Key Observations :

Biological Activity

The compound 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is . The structure consists of a triazole ring and an oxadiazole moiety, which are known for their pharmacological significance. The molecule exhibits unique stacking interactions and dihedral angles that may influence its biological activity.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | |

| Melting Point | 276–277 °C |

| Dihedral Angles | Varies between 3.5° to 29.0° |

Anticancer Properties

Research has indicated that derivatives of 1,3,4-oxadiazoles , including the compound , exhibit significant anticancer activity. Various studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through different mechanisms.

-

Inhibition of Key Enzymes : The compound targets enzymes involved in cancer proliferation such as:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Telomerase

-

Induction of Apoptosis : Flow cytometry studies revealed that the compound promotes apoptosis in several cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical cancer)

- SK-MEL-2 (melanoma)

Table 2: Biological Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HeLa | 2.41 | HDAC inhibition |

| SK-MEL-2 | 0.75 | Telomerase inhibition |

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various oxadiazole derivatives, the compound demonstrated superior potency against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

Study 2: Mechanism-Based Approach

A review highlighted that compounds with the oxadiazole scaffold exhibit high specificity for cancer-related targets, suggesting potential as lead compounds for drug development . The study emphasized that modifications to the oxadiazole structure could enhance biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and triazole rings significantly affect the biological activity of oxadiazole derivatives. For instance:

- Substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake.

- Altering the position of methyl groups on the triazole ring can modulate interaction with target enzymes.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased lipophilicity |

| Positioning of groups | Enhanced binding affinity |

Q & A

Basic: What are the common synthetic routes for preparing 2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole?

The synthesis typically involves cyclization reactions and functional group transformations. Key steps include:

- Cyclocondensation : Reacting amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using phosphorus oxychloride or thionyl chloride) to form the oxadiazole ring .

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole moiety, followed by methylation at the 5-position .

- Purification : Recrystallization or column chromatography to isolate the product, with yields optimized by adjusting solvent polarity and reaction temperature .

Basic: What experimental techniques are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) at 293 K, with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employing direct methods via SHELXT .

- Refinement : SHELXL for anisotropic displacement parameters and twin refinement, achieving R-factors < 0.04 .

- Validation : Mercury or OLEX2 for visualizing hydrogen bonding (e.g., C–H⋯N) and π–π stacking interactions .

Advanced: How do non-covalent interactions influence the crystal packing of this compound?

The crystal structure (C17H13N5O) reveals four independent molecules in the asymmetric unit. Key interactions include:

- π–π Stacking : Centroid-to-centroid distances of 3.552 Å between phenyl and oxadiazole rings, stabilizing columnar stacks along the b-axis .

- C–H⋯N Bonds : Weak hydrogen bonds (2.5–2.7 Å) form sheets parallel to the (100) plane .

- Torsional Flexibility : Dihedral angles between triazole/oxadiazole and phenyl rings range from 3.5° to 29.0°, indicating conformational adaptability .

Implication : These interactions guide the design of co-crystals or polymorphs with tailored physicochemical properties .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Contradictions may arise from assay sensitivity or compound stability. Strategies include:

- Dose-Response Curves : Use the MTT assay ( ) to quantify cytotoxicity and establish IC50 values under standardized conditions .

- Comparative Studies : Test derivatives (e.g., fluorophenyl or methyl-substituted analogs) to isolate substituent effects on bioactivity .

- Statistical Validation : Apply ANOVA or t-tests to assess significance, ensuring replicates (n ≥ 3) and controls (e.g., glibenclamide for antidiabetic assays) .

Advanced: What strategies optimize the synthetic yield of this compound?

- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for triazole formation; CuI in DMF at 80°C achieves >90% yield .

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes while maintaining purity (>95%) .

- Solvent Optimization : Use THF for S-alkylation reactions, minimizing side products like disulfides .

Advanced: How can structure-activity relationships (SAR) be evaluated for this compound?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase for antidiabetic activity). The triazole and oxadiazole moieties often engage in hydrophobic and hydrogen-bonding interactions .

- Substituent Analysis : Compare bioactivity of analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl) to identify pharmacophoric groups .

- Pharmacokinetic Profiling : Assess logP (e.g., 3.2 ± 0.1 via shake-flask method) to predict membrane permeability .

Advanced: What challenges arise in refining the crystal structure when multiple molecules occupy the asymmetric unit?

- Disorder Management : SHELXL’s PART and SIMU instructions model anisotropic displacement for overlapping atoms .

- Twin Refinement : For twinned crystals (e.g., two-component twins), use HKLF5 format data and refine BASF parameters .

- Validation Tools : Check Rint (< 0.05) and CC/CC’ (≥ 90%) to ensure data quality .

Advanced: How do non-covalent interactions affect the compound’s solubility and stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.